![molecular formula C29H36N2O16S B1167731 (3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid CAS No. 101411-69-2](/img/structure/B1167731.png)

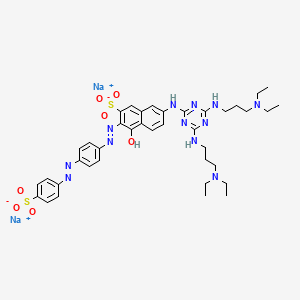

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid is a glycosylated antibiotic produced by the bacterium Streptomyces albus J1074. It is part of the paulomycin family, which also includes paulomycin A and B. These compounds are characterized by their unique paulic acid moiety, which contains an isothiocyanate residue. This compound is known for its antibacterial properties and has been the subject of various studies due to its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid is biosynthesized naturally by Streptomyces albus J1074. The biosynthesis involves several key enzymes, including glycosyltransferases and acyltransferases, which facilitate the incorporation of deoxysugar moieties such as D-allose and L-paulomycose . The biosynthetic pathway also includes enzymes required for the production of paulic acid, such as aminotransferase and sulfotransferase .

Industrial Production Methods

Industrial production of paulomycin E typically involves the cultivation of Streptomyces albus J1074 under controlled conditions. Optimization of fermentation parameters, such as nutrient composition, pH, and temperature, can enhance the yield of paulomycin E. Genetic engineering techniques, such as the overexpression of biosynthetic genes, have also been employed to increase production levels .

Analyse Des Réactions Chimiques

Types of Reactions

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid undergoes various chemical reactions, including glycosylation, acylation, and oxidation. The glycosylation reactions involve the addition of sugar moieties to the paulic acid core, while acylation reactions introduce acyl groups to the molecule .

Common Reagents and Conditions

Common reagents used in the chemical reactions of paulomycin E include glycosyl donors, acyl donors, and oxidizing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the antibiotic structure .

Major Products Formed

The major products formed from the chemical reactions of paulomycin E include various glycosylated and acylated derivatives. These derivatives often exhibit different biological activities and can be used to study structure-activity relationships .

Applications De Recherche Scientifique

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation and acylation reactions.

Biology: this compound is employed in studies investigating bacterial resistance mechanisms and the role of glycosylated antibiotics in microbial ecology.

Medicine: Due to its antibacterial properties, paulomycin E is explored as a potential therapeutic agent for treating bacterial infections.

Industry: It is used in the development of novel antibiotics and in the optimization of fermentation processes for antibiotic production

Mécanisme D'action

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By disrupting peptidoglycan synthesis, paulomycin E weakens the bacterial cell wall, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid is unique among glycosylated antibiotics due to its specific paulic acid moiety. Similar compounds include:

Paulomycin A and B: These compounds share the same biosynthetic pathway but differ in their glycosylation patterns.

Other Glycosylated Antibiotics: Compounds such as vancomycin and teicoplanin also feature glycosylation but lack the unique paulic acid moiety found in paulomycin E

This compound stands out due to its distinct structure and the specific enzymes involved in its biosynthesis, making it a valuable compound for both research and therapeutic applications.

Propriétés

Numéro CAS |

101411-69-2 |

|---|---|

Formule moléculaire |

C29H36N2O16S |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.